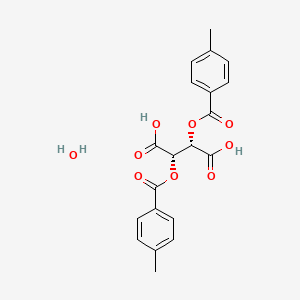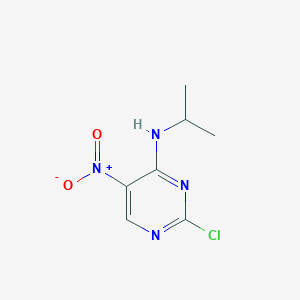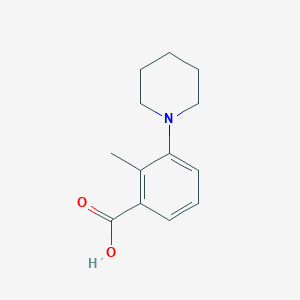
对-甲苯酰-D-酒石酸一水合物
描述
Di-p-toluoyl-D-tartaric acid monohydrate is a chiral compound . It is a useful intermediate in the preparation of chiral rivastigmine hydrogen tartrate .
Molecular Structure Analysis
The linear formula of Di-p-toluoyl-D-tartaric acid monohydrate is [CH3C6H4CO2CH(CO2H)-]2 · H2O . Its molecular weight is 404.37 .Chemical Reactions Analysis
Di-p-toluoyl-D-tartaric acid monohydrate is used as a chiral catalyst .Physical and Chemical Properties Analysis
Di-p-toluoyl-D-tartaric acid monohydrate appears as a white to light yellow crystal powder . It has an assay of 98% . Its optical activity is [α]20/D +142°, c = 1 in methanol . The melting point is 163-165 °C (lit.) .科学研究应用
对映选择性分离和拆分
对-甲苯酰-D-酒石酸一水合物(DTTA)在各种化合物的对映选择性分离和拆分中显示出重要的应用。该化合物识别和分离对映异构体的能力对于生产光学活性药物和其他物质至关重要。
- 氨基酸和药物分离:
- DTTA 已用于
- **药物合成中的手性拆分:**
- DTTA 已被用作药物化合物合成中的拆分剂。使用 DTTA 对作为手性药物关键中间体的外消旋反式-2-苄基氨基环己醇进行了实用的拆分。根据 Pope 和 Peachey 方法优化拆分条件,获得了高收率和对映异构体纯度 (Ogawa 等,2008)。
- 超分子拆分剂:
- 已经探索了使用 DTTA 作为与外消旋醇形成超分子配合物 (SMC) 的拆分剂。研究发现,尽管结构差异很小,但与其他酒石酸衍生物相比,DTTA 与水和外消旋醇形成 SMC 的性质却有很大不同。这突出了在手性识别过程中较弱相互作用在光学拆分中的重要性 (Simon 等,2003)。
作用机制
Target of Action
Di-p-toluoyl-D-tartaric acid monohydrate is primarily used as a chiral resolving agent . It interacts with racemic bases to isolate the (-)-enantiomeric forms . This means that the primary targets of Di-p-toluoyl-D-tartaric acid monohydrate are the racemic bases present in a mixture.
Mode of Action
The interaction of Di-p-toluoyl-D-tartaric acid monohydrate with its targets involves the formation of diastereomeric salts . These salts have different solubilities, allowing for the separation of the enantiomers. The compound’s ability to selectively bind to one enantiomer over the other results in the resolution of the racemic mixture.
Pharmacokinetics
Its solubility in water, ethanol, and acetone suggests that it may have good bioavailability.
Result of Action
The primary molecular and cellular effect of Di-p-toluoyl-D-tartaric acid monohydrate’s action is the resolution of racemic bases into their individual enantiomers . This can have significant effects at the molecular and cellular level, particularly if the resolved base is biologically active.
Action Environment
The action, efficacy, and stability of Di-p-toluoyl-D-tartaric acid monohydrate can be influenced by various environmental factors. For instance, the compound is stable under normal storage and handling conditions . Dust generation should be avoided . Additionally, the compound’s solubility can be influenced by the solvent used, which can impact its efficacy in resolving racemic bases .
安全和危害
未来方向
生化分析
Biochemical Properties
Di-p-toluoyl-D-tartaric acid monohydrate plays a significant role in biochemical reactions, particularly in chiral resolution processes. It interacts with various enzymes and proteins, facilitating the separation of enantiomers. The compound forms diastereomeric salts with chiral amines, which can then be separated by crystallization. This interaction is crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and other industries .
Molecular Mechanism
At the molecular level, Di-p-toluoyl-D-tartaric acid monohydrate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, altering their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for its role in chiral resolution and other biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di-p-toluoyl-D-tartaric acid monohydrate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to moisture and light. Long-term studies have shown that its effectiveness in chiral resolution can decrease over time, necessitating proper storage and handling .
Dosage Effects in Animal Models
The effects of Di-p-toluoyl-D-tartaric acid monohydrate vary with different dosages in animal models. At low doses, it is generally well-tolerated and effective in chiral resolution processes. At high doses, it can exhibit toxic effects, including irritation of the digestive tract and respiratory system. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Di-p-toluoyl-D-tartaric acid monohydrate is involved in metabolic pathways related to its role as a chiral resolving agent. It interacts with enzymes such as esterases and oxidases, which facilitate its breakdown and elimination from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic profile .
Transport and Distribution
Within cells and tissues, Di-p-toluoyl-D-tartaric acid monohydrate is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s solubility in ethanol and methanol also affects its distribution, as it can easily penetrate cell membranes .
Subcellular Localization
Di-p-toluoyl-D-tartaric acid monohydrate is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific locations within the cell. These localization patterns are essential for its role in biochemical reactions and chiral resolution processes .
属性
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2/t15-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTRUJUPLHRVNU-MOGJOVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992160 | |
| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71607-31-3, 71607-32-4 | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2S,3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71607-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2S,3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2R,3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)


![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)


